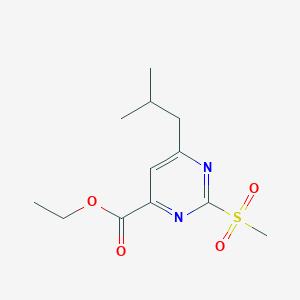
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an isobutyl group, a methanesulfonyl group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Isobutyl Group: The isobutyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Sulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production.
化学反应分析
Types of Reactions
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.
相似化合物的比较
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidine-5-carboxylic acid methyl ester
- 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid methyl ester
Uniqueness
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the isobutyl group and the ethyl ester functional group differentiates it from similar compounds, providing unique properties that can be exploited in various chemical and biological applications.
属性
分子式 |
C12H18N2O4S |
|---|---|
分子量 |
286.35 g/mol |
IUPAC 名称 |
ethyl 6-(2-methylpropyl)-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H18N2O4S/c1-5-18-11(15)10-7-9(6-8(2)3)13-12(14-10)19(4,16)17/h7-8H,5-6H2,1-4H3 |
InChI 键 |
NCFNZMCPPJNSDQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


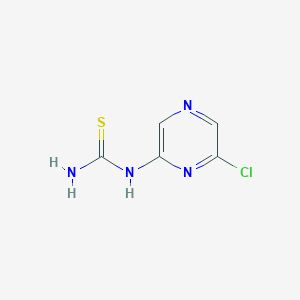

![2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one](/img/structure/B8402524.png)
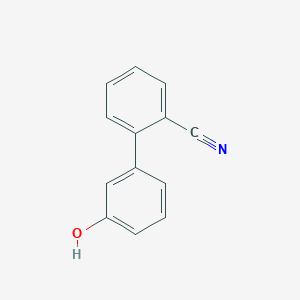
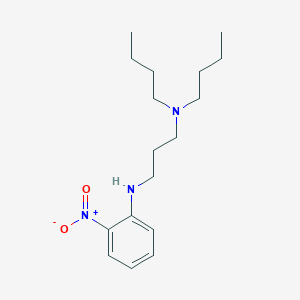
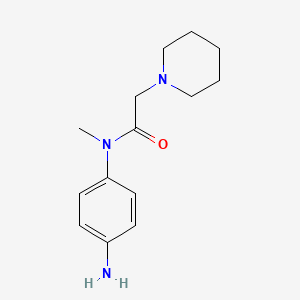
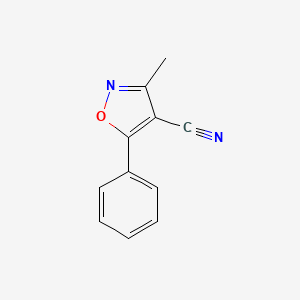
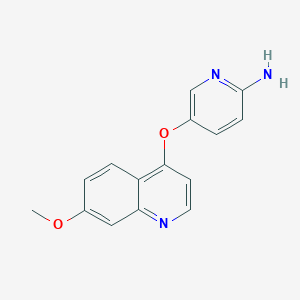
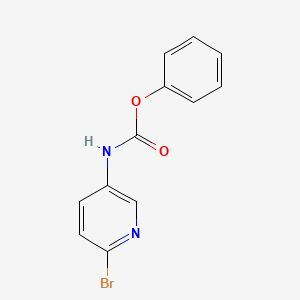
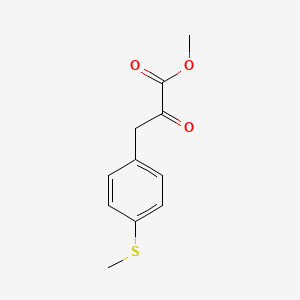
![3-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B8402585.png)
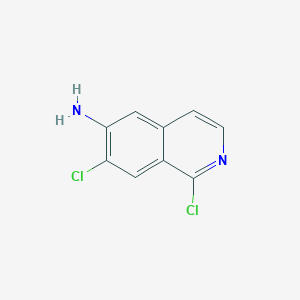
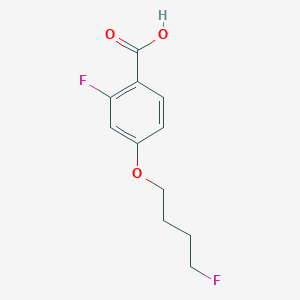
![N-Methoxy-N,2-dimethylbenzo[d]oxazole-5-carboxamide](/img/structure/B8402594.png)
